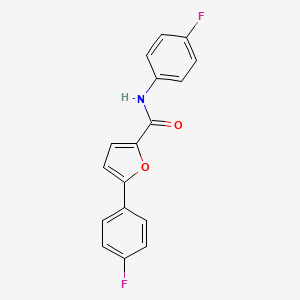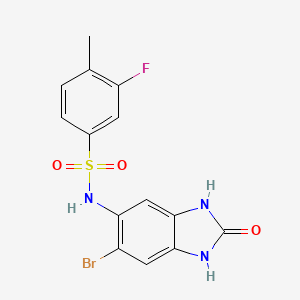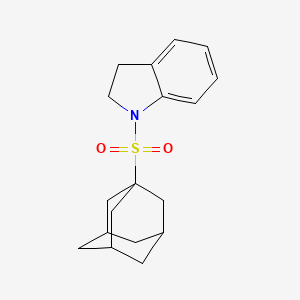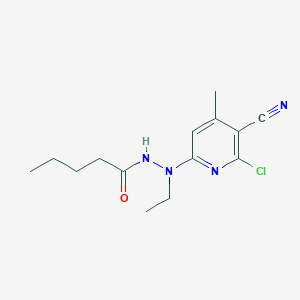
N,5-bis(4-fluorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-bis(4-fluorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with two 4-fluorophenyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-bis(4-fluorophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the second 4-fluorophenyl group, often through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N,5-bis(4-fluorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N,5-bis(4-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and fluorophenyl groups facilitate binding to these targets, leading to modulation of their activity. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-fluorophenyl)furan-2-carboxamide: Similar structure but with a single fluorophenyl group.
Furan-2,5-dione derivatives: Oxidized form of furan derivatives with different functional groups.
Uniqueness
N,5-bis(4-fluorophenyl)furan-2-carboxamide is unique due to the presence of two 4-fluorophenyl groups, which enhance its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C17H11F2NO2 |
|---|---|
Molecular Weight |
299.27 g/mol |
IUPAC Name |
N,5-bis(4-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H11F2NO2/c18-12-3-1-11(2-4-12)15-9-10-16(22-15)17(21)20-14-7-5-13(19)6-8-14/h1-10H,(H,20,21) |
InChI Key |
QEASVSRDOXIADS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11489500.png)
![12-(4-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B11489505.png)
![2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489506.png)
![2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B11489508.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11489510.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B11489521.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489526.png)

![3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11489537.png)
![1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11489540.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489545.png)
![N-(3,4-dimethoxyphenyl)-4-{[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B11489558.png)

